Cas no 2171723-09-2 (3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-{(3-Bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a specialized synthetic intermediate used in peptide chemistry and organic synthesis. Its structure incorporates both a 3-bromophenylmethylcarbamoyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable for controlled amide bond formation and amino acid modifications. The Fmoc group ensures selective deprotection under mild basic conditions, while the bromophenyl moiety offers potential for further functionalization via cross-coupling reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics, where precise side-chain protection and reactivity are critical. Its stability and well-defined reactivity profile facilitate high-purity synthetic workflows.
3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171723-09-2 structure
商品名:3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS番号:2171723-09-2
MF:C26H23BrN2O5
メガワット:523.375226259232
CID:5930383
PubChem ID:165810684

3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1516857
    • 3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 2171723-09-2
    • インチ: 1S/C26H23BrN2O5/c27-17-7-5-6-16(12-17)14-28-25(32)23(13-24(30)31)29-26(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13-15H2,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: CYZDAMLXWJYKSZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)CNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 522.07903g/mol
  • どういたいしつりょう: 522.07903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 712
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1516857-0.05g
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-09-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1516857-2.5g
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-09-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1516857-5.0g
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-09-2
5g
$9769.0 2023-06-05
Enamine
EN300-1516857-0.5g
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-09-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1516857-0.25g
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-09-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1516857-500mg
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-09-2
500mg
$3233.0 2023-09-27
Enamine
EN300-1516857-1000mg
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-09-2
1000mg
$3368.0 2023-09-27
Enamine
EN300-1516857-5000mg
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-09-2
5000mg
$9769.0 2023-09-27
Enamine
EN300-1516857-250mg
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-09-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1516857-2500mg
3-{[(3-bromophenyl)methyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171723-09-2
2500mg
$6602.0 2023-09-27

3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

Introduction to 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic Acid (CAS No. 2171723-09-2)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, with the CAS number CAS No. 2171723-09-2, has garnered significant attention due to its unique structural features and potential biological activities. This compound, characterized by its intricate molecular framework, combines elements that are of great interest in medicinal chemistry, making it a subject of extensive research and exploration.

The molecular structure of 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid incorporates several key functional groups that contribute to its pharmacological profile. The presence of a 3-bromophenyl moiety suggests potential interactions with various biological targets, while the carbamoyl and methoxycarbonyl groups enhance its solubility and reactivity. These features make the compound a valuable scaffold for designing molecules with enhanced binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The nine-membered fluorene ring in this compound is particularly noteworthy, as fluorene derivatives have shown promise in various therapeutic applications. The fluorene moiety not only contributes to the compound's stability but also facilitates its interaction with biological receptors, making it an attractive candidate for drug development.

The synthesis of 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of this compound. These methods not only enhance the efficiency of the synthesis but also allow for the introduction of diverse functional groups, thereby expanding the chemical space for drug discovery.

The pharmacological properties of this compound have been extensively studied in vitro and in vivo. Preliminary findings suggest that it exhibits significant potential in modulating key signaling pathways involved in disease progression. For instance, studies have indicated that it may interact with enzymes and receptors that are overexpressed in certain types of cancer cells, leading to their inhibition or apoptosis. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential application for treating neurological disorders.

The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid with biological targets. These studies have provided valuable insights into how the compound's structure influences its pharmacological activity. By leveraging computational tools, researchers can predict and optimize the binding affinity of this molecule to specific targets, thereby accelerating the drug discovery process.

In conclusion, 3-{(3-bromophenyl)methylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171723-09-2) represents a promising candidate for further development as a therapeutic agent. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel treatments for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in pharmaceutical sciences.

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